1-Aminocyclopentane-1-carboxamide hydrochloride
Description
Properties
IUPAC Name |
1-aminocyclopentane-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-5(9)6(8)3-1-2-4-6;/h1-4,8H2,(H2,7,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOSAUYDOGPYDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17704-76-6 | |
| Record name | 1-aminocyclopentane-1-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Aminocyclopentane-1-carboxamide hydrochloride can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with ammonia to form cyclopentylamine, which is then reacted with cyanogen bromide to yield 1-aminocyclopentane-1-carboxamide. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Aminocyclopentane-1-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentane carboxylic acid.
Reduction: Formation of cyclopentylamine.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
Chemical Properties and Structure
1-Aminocyclopentane-1-carboxamide hydrochloride is characterized by its unique chiral structure, which influences its reactivity and interactions with biological systems. The compound's chemical formula is and it exists as a hydrochloride salt, enhancing its solubility and stability in aqueous solutions.
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis. Its unique stereochemistry allows for the creation of more complex molecules, including chiral catalysts and ligands essential for asymmetric synthesis.
- Reagent in Chemical Reactions : It can be employed in various chemical reactions, facilitating the formation of amides and other functional groups through nucleophilic substitution processes.
Biology
- Studying Chirality Effects : In biological research, this compound can be used to investigate the effects of chirality on enzyme interactions and receptor binding. This can provide insights into the role of stereochemistry in biological processes.
- Antitumor Activity : Research has indicated that related compounds like 1-amino-cyclopentane carboxylic acid (ACPC) exhibit antitumor properties by inhibiting the growth of various cancer cell lines, including sarcoma and carcinoma models . This suggests potential therapeutic applications for 1-aminocyclopentane derivatives in oncology.
Medicine
- Pharmaceutical Intermediate : The compound may act as a pharmaceutical intermediate in drug development. Its structural features can be leveraged to create new drugs with specific biological activities, particularly those targeting chiral centers in drug design.
- Potential Therapeutic Uses : Studies have shown that amino acid analogs can alleviate toxicity in certain contexts, indicating that 1-aminocyclopentane derivatives might also possess protective effects against cellular damage .
Case Studies
Several studies highlight the applications of 1-amino-cyclopentane derivatives:
- A study published in Nature demonstrated that ACPC significantly inhibited tumor growth in animal models, suggesting a pathway for developing new cancer therapies .
- Another investigation focused on the compound's role as a precursor in synthesizing novel drugs that target specific biological pathways involved in cancer progression .
Mechanism of Action
The mechanism of action of 1-aminocyclopentane-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Methyl 1-Amino-1-cyclopentanecarboxylate Hydrochloride
(1R,3S)- and (1S,3R)-3-Aminocyclopentanecarboxylic Acid
- Structure: Stereoisomeric aminocarboxylic acids with amino and carboxylic acid groups on adjacent carbons.
- Molecular Formula: C₆H₁₁NO₂ .
- CAS : 71830-08-5 (1R,3S) and 71830-07-4 (1S,3R) .
- Properties : Melting points differ significantly (172.1°C vs. 192°C (dec.)), highlighting stereochemical impacts on stability .
- Applications : Chiral building blocks in peptide synthesis or asymmetric catalysis.
Cyclopropane-Based Analogs
1-Aminocyclopropane-1-carboxylic Acid (ACC) Hydrochloride
- Structure : Three-membered ring with carboxylic acid and amine groups.
- Molecular Formula: C₄H₈ClNO₂ .
- CAS : 68781-13-5 .
- Properties : Lower molecular weight (137.56 g/mol) and higher ring strain compared to cyclopentane derivatives, increasing reactivity .
- Applications : Key ethylene biosynthesis precursor in plants .
Ethyl 1-Aminocyclopropanecarboxylate Hydrochloride
- Structure : Ethyl ester analog of ACC.
- Molecular Formula: C₆H₁₂ClNO₂ .
- CAS : 72784-42-0 .
- Properties : Enhanced volatility and solubility in organic solvents compared to ACC hydrochloride, making it suitable for synthetic workflows .
Table 1: Key Properties of 1-Aminocyclopentane-1-carboxamide Hydrochloride and Analogs
Biological Activity
1-Aminocyclopentane-1-carboxamide hydrochloride (also known as 1-aminocyclopentane-1-carboxylic acid) is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopentane backbone with an amino group and a carboxamide functional group. Its molecular formula is CHClNO, with a molecular weight of approximately 164.63 g/mol. The presence of both amino and carboxamide groups allows for versatile chemical reactivity, particularly in nucleophilic substitution and acylation reactions.
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. It has been shown to modulate neurotransmitter systems, particularly those involving amino acids, which may influence conditions such as anxiety and depression. The compound's stereochemistry plays a crucial role in determining its binding affinity to these molecular targets.
Key Mechanisms:
- Receptor Interaction : The compound may bind to neurotransmitter receptors, affecting their activity and potentially altering physiological responses.
- Enzyme Modulation : It can interact with enzymes, influencing metabolic pathways that are critical for various biological functions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neurotransmitter Modulation : Studies suggest that the compound can influence neurotransmitter systems, particularly those related to mood regulation.
- Anti-inflammatory Properties : Derivatives of this compound have been explored for their potential anti-inflammatory effects, which could be beneficial in treating neurodegenerative diseases.
- Antitumor Activity : Some studies have indicated that related compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
Comparison of Biological Activities
Structural Comparison with Similar Compounds
| Compound Name | CAS Number | Key Characteristics |
|---|---|---|
| 1-Aminocyclohexane-1-carboxamide | 17704-76-0 | Similar structure but with a cyclohexane ring |
| Cyclopentylamine | N/A | Lacks the carboxamide group; simpler structure |
| Cyclopentane carboxylic acid | N/A | Contains a carboxylic acid group instead of carboxamide |
Case Study 1: Neurotransmitter Interaction
A study investigated the effects of this compound on neurotransmitter receptors. The results indicated that modifications at specific positions on the cyclopentane ring could enhance binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders .
Case Study 2: Antitumor Activity
In vitro studies evaluating the cytotoxicity of derivatives showed promising results against breast cancer cell lines. The compound demonstrated significant apoptosis induction at concentrations as low as 0.5 µM, highlighting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
